molecular formula C14H15NO2 B11879824 Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- CAS No. 58245-86-6

Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)-

Cat. No.: B11879824
CAS No.: 58245-86-6
M. Wt: 229.27 g/mol
InChI Key: HWJBNZMPIBVHBS-UHFFFAOYSA-N
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Description

1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one typically involves the reaction of isoquinoline derivatives with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
  • 1,2-dihydroisoquinoline derivatives

Uniqueness

1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetyl group and isoquinoline core make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

58245-86-6

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(2-acetyl-1H-isoquinolin-1-yl)propan-2-one

InChI

InChI=1S/C14H15NO2/c1-10(16)9-14-13-6-4-3-5-12(13)7-8-15(14)11(2)17/h3-8,14H,9H2,1-2H3

InChI Key

HWJBNZMPIBVHBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2=CC=CC=C2C=CN1C(=O)C

Origin of Product

United States

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